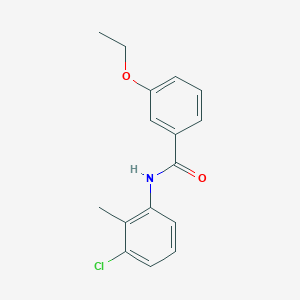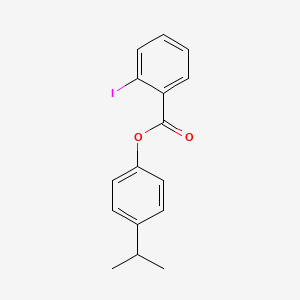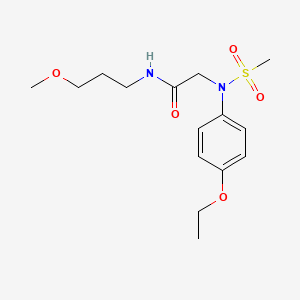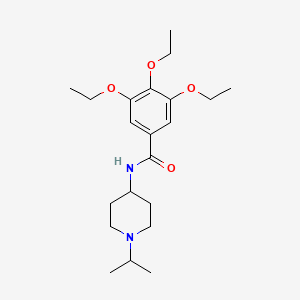
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide, also known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. CMEB is a derivative of benzamide and is synthesized through a specific method that involves several steps.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer drugs. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, this compound has been reported to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders, should be explored.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. The synthesis method of this compound involves several steps, and it has been extensively studied for its potential anticancer and anti-inflammatory properties. This compound has been reported to exhibit significant biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. Despite its potential, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves several steps, starting with the reaction of 3-chloro-2-methylaniline with ethyl 3-ethoxypropionate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with acetic anhydride to form the corresponding amide intermediate. Finally, the amide intermediate is reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield this compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFSNFHBDBLARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)

![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)


